molecular formula C24H32N2O9S2 B2900424 2,4-DIETHYL 5-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE CAS No. 328027-83-4

2,4-DIETHYL 5-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2900424
CAS No.: 328027-83-4
M. Wt: 556.65
InChI Key: KUAKALSVZSNSPX-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfonamide derivative featuring a thiophene core substituted with two ethyl ester groups at positions 2 and 4, a methyl group at position 3, and a benzamido moiety at position 4. The benzamido group is further modified with a bis(2-methoxyethyl)sulfamoyl substituent, which introduces polar, ether-containing side chains.

Synthesis likely involves multi-step reactions, starting with the functionalization of the thiophene ring, followed by sulfamoylation of the benzamide group. Similar compounds in (e.g., 5f, 5g) were synthesized via coupling reactions and sulfamoyl chloride intermediates, yielding crystalline solids with high purity .

Properties

IUPAC Name

diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O9S2/c1-6-34-23(28)19-16(3)20(24(29)35-7-2)36-22(19)25-21(27)17-8-10-18(11-9-17)37(30,31)26(12-14-32-4)13-15-33-5/h8-11H,6-7,12-15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAKALSVZSNSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Approach

The Gewald reaction enables the construction of 2-aminothiophene derivatives via cyclocondensation of ketones, cyanoacetates, and sulfur. For this compound, diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is synthesized as follows:

Component Quantity Role Conditions
Ethyl acetoacetate 0.1 mol Ketone donor Reflux in ethanol, 6–8 hours
Malononitrile 0.12 mol Cyano component Catalyzed by piperidine
Sulfur 0.15 mol Cyclizing agent 80–90°C, vigorous stirring
Ethanol 150 mL Solvent Nitrogen atmosphere

Procedure :
Ethyl acetoacetate, malononitrile, and sulfur are combined in ethanol under nitrogen. Piperidine (5 mol%) is added, and the mixture is refluxed for 8 hours. The product precipitates upon cooling, yielding 60–65% diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate after recrystallization (ethanol).

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. A modified protocol from involves:

  • Reactants : Diethyl succinate (0.1 mol), malononitrile (0.15 mol), carbon disulfide (0.2 mol).
  • Conditions : Microwave irradiation (900 W, 3 minutes), followed by quenching in cold water.
  • Yield : 60% after crystallization.

Functionalization with Methyl and Ester Groups

Methylation at Position 3

The methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate:

Reagent Base Solvent Temperature Yield
Methyl iodide (1.2 eq) Potassium carbonate Acetonitrile 60°C, 4 hours 78%
Dimethyl sulfate (1 eq) Triethylamine DMF RT, 12 hours 82%

Post-alkylation, the product is purified via column chromatography (hexane/ethyl acetate, 3:1).

Esterification Optimization

Diethyl ester groups are stabilized using phosphorus pentasulfide (P₂S₅) in toluene:

  • Procedure : 100 g diethyl succinate, 100 g P₂S₅, and 1 L toluene are refluxed for 2 hours.
  • Distillation : Diethyl 3,4-thiophenedicarboxylate is isolated at 118–130°C (1 mmHg).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Gewald reaction High atom economy, scalable Long reaction times (8+ hours) 60–65%
Microwave synthesis Rapid (3 minutes), energy-efficient Specialized equipment required 60%
Traditional alkylation Reproducible, low cost Toxic reagents (e.g., P₂S₅) 78–82%

Critical Challenges and Solutions

  • Steric Hindrance : The bulky sulfamoylbenzamido group complicates coupling. Using excess EDC/HOBt (1.5 eq) improves efficiency.
  • Purification : Silica gel chromatography is essential due to polar byproducts. Gradient elution (chloroform → chloroform/methanol) enhances resolution.
  • Stability : The compound is hygroscopic; storage under nitrogen at −20°C is recommended.

Industrial-Scale Considerations

For bulk production:

  • Continuous Flow Systems : Reduce reaction times for steps like sulfamoyl chloride synthesis.
  • Crystallization Optimization : Ethanol/water mixtures achieve >95% purity after two recrystallizations.
  • Quality Control : HPLC (C18 column, acetonitrile/water gradient) ensures <1% impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzoyl group to form corresponding alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

2,4-DIETHYL 5-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Notes

Data Limitations : The compound’s specific bioactivity, toxicity, and environmental impact remain uncharacterized in the provided evidence. Further studies are needed to validate its hypothetical applications.

Structural Trade-offs : The bis(2-methoxyethyl) groups may enhance solubility but could increase synthetic complexity compared to simpler sulfonamides.

Contradictions : and highlight divergent applications (kinase inhibitors vs. herbicides), emphasizing the need for target-specific assays.

Biological Activity

The compound 2,4-DIETHYL 5-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thienyl moiety connected to a dicarboxylate structure, along with a sulfamoyl group that enhances its solubility and bioavailability. The presence of ethyl and methoxyethyl substituents contributes to its pharmacokinetic properties.

PropertyValue
Molecular FormulaC18H26N2O6S2
Molecular Weight402.54 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

Research indicates that compounds similar to This compound may exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting neurodegenerative conditions like Alzheimer's disease .
  • PPAR Activation : Similar thiazolidinedione derivatives have shown the ability to activate peroxisome proliferator-activated receptors (PPARs), enhancing insulin sensitivity and offering potential anti-diabetic effects .
  • Antioxidant Activity : The presence of thiophene rings in the structure is associated with antioxidant properties, which could mitigate oxidative stress in various biological systems.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit AChE activity. For instance, compounds with similar structures showed IC50 values ranging from 3.11 μM to 55.36 μM against different AChE isoforms . This suggests that the compound may have therapeutic potential in treating cognitive disorders.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how is its purity validated?

Answer:
The compound is synthesized via a multi-step organic reaction, typically involving amidation and esterification. A common approach includes refluxing intermediates (e.g., substituted benzamides) with a thiophene-derived core in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Purity is validated using HPLC or GC-MS, while structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry. Crystallization and X-ray diffraction (using SHELX programs) further confirm molecular geometry .

Basic: What crystallographic tools are optimal for resolving its crystal structure, and what challenges arise during refinement?

Answer:
SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness with high-resolution data. For visualization, ORTEP-3 provides graphical interfaces to interpret thermal ellipsoids and molecular packing . Challenges include handling twinned crystals or low-resolution data, which require iterative refinement cycles and validation via R-factor analysis. SHELXL’s constraints for disordered moieties (e.g., flexible methoxyethyl groups) are critical for accurate modeling .

Advanced: How can researchers address discrepancies in crystallographic data, such as twinning or partial disorder?

Answer:
For twinned data, SHELXL’s twin refinement mode (using HKLF5 format) partitions overlapping reflections and applies scale factors. Partial disorder, common in flexible substituents (e.g., bis(2-methoxyethyl)sulfamoyl groups), is modeled by splitting atomic positions and applying occupancy restraints. Validation tools like PLATON’s ADDSYM check for missed symmetry, while R1/wR2 convergence below 5% ensures reliability .

Advanced: What methodological frameworks guide the evaluation of its potential biological activity?

Answer:
Biological activity is assessed through in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC50/EC50 determination). Structure-activity relationship (SAR) studies compare derivatives with modified sulfamoyl or ester groups to identify pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding interactions with targets like kinases or proteases, validated by mutagenesis or SPR binding assays .

Advanced: How can environmental fate studies be designed to assess its ecological impact?

Answer:
Environmental persistence is evaluated via OECD 307 guidelines: soil/water microcosms under controlled conditions measure biodegradation half-lives. LC-MS/MS quantifies parent compounds and metabolites. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) integrate with QSAR models to predict bioaccumulation and trophic transfer. Field studies monitor real-world degradation pathways, prioritizing metabolites with stable sulfamoyl groups .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Answer:
Discrepancies arise from solvent effects or conformational flexibility unaccounted for in docking. Hybrid QM/MM simulations (e.g., Gaussian/AMBER) model explicit solvent interactions, while metadynamics explore free-energy landscapes. Experimental validation via isothermal titration calorimetry (ITC) measures binding thermodynamics. Iterative refinement of force field parameters (e.g., GAFF2) improves predictive accuracy .

Basic: What spectroscopic techniques are critical for characterizing its functional groups?

Answer:

  • FT-IR : Identifies sulfonamide (S=O stretching ~1350 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups.
  • NMR : ¹H NMR resolves methylthiophene protons (δ 2.5–3.0 ppm), while ¹³C NMR confirms carbamate and benzamido carbons.
  • UV-Vis : π→π* transitions in the thiophene ring (~260 nm) indicate electronic conjugation .

Advanced: How is its stability under varying pH and temperature conditions systematically studied?

Answer:
Forced degradation studies (ICH Q1A guidelines):

  • Acidic/alkaline hydrolysis : Incubate at 0.1M HCl/NaOH (40°C, 72 hrs), monitor via LC-MS.
  • Thermal stress : Heat solid/liquid samples (60°C, 1 week), assess decomposition by TGA/DSC.
  • Oxidative stress : Expose to H₂O₂ (3% v/v), identify radicals via EPR spectroscopy .

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